molecular formula C7HCl5O B025037 Pentachlorobenzaldehyde CAS No. 19635-52-0

Pentachlorobenzaldehyde

Cat. No.: B025037
CAS No.: 19635-52-0
M. Wt: 278.3 g/mol
InChI Key: XFFTWZZGUGZURK-UHFFFAOYSA-N
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Description

Pentachlorobenzaldehyde is a substituted benzaldehyde, characterized by the presence of five chlorine atoms attached to a benzene ring with an aldehyde functional group. This compound is known for its significant applications in various fields, including chemistry, biology, and industry. It is a simple aromatic aldehyde with the molecular formula C7HCl5O and a molecular weight of 278.347 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentachlorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination of benzaldehyde in the presence of a catalyst. Another method includes the oxidation of pentachlorotoluene using potassium permanganate .

Industrial Production Methods: In industrial settings, this compound is often produced by the exhaustive chlorination of benzaldehyde or its derivatives. The process typically involves the use of chlorine gas and a suitable catalyst under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Pentachlorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Pentachlorobenzoic acid.

    Reduction: Pentachlorobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Pentachlorobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pentachlorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of biologically active compounds. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions that can modulate biological pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of five chlorine atoms, which significantly influence its chemical reactivity and biological activity. This high degree of chlorination makes it more reactive compared to its less chlorinated counterparts, allowing for a broader range of chemical transformations and applications .

Properties

IUPAC Name

2,3,4,5,6-pentachlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFTWZZGUGZURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277473
Record name Pentachlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19635-52-0
Record name Pentachlorobenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentachlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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